molecular formula C6H4IN3 B6236686 7-iodopyrazolo[1,5-a]pyrimidine CAS No. 2624134-70-7

7-iodopyrazolo[1,5-a]pyrimidine

Cat. No. B6236686
CAS RN: 2624134-70-7
M. Wt: 245
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-iodopyrazolo[1,5-a]pyrimidine is a derivative of pyrazolopyrimidine, which is a series of isomeric heterocyclic chemical compounds with the molecular formula C6H5N3 . Pyrazolopyrimidines form the central core of a variety of more complex chemical compounds including some pharmaceuticals and pesticides .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines has been widely studied. The main synthesis route allows versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems .


Molecular Structure Analysis

Pyrazolo[1,5-a]pyrimidine structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .


Chemical Reactions Analysis

Pyrazolo[1,5-a]pyrimidine derivatives have significant photophysical properties and have attracted a great deal of attention in material science recently .

Mechanism of Action

One isomer of pyrazolopyrimidines, known as pyrazolo[1,5-a]pyrimidine, is the basis for a class of sedative and anxiolytic drugs related to benzodiazepines . Most of the drugs from this class are intended to induce sleep, and are prescribed for people suffering insomnia .

It has a molecular weight of 244.03 .

Safety and Hazards

For safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Future Directions

Pyrazolo[1,5-a]pyrimidine derivatives are an enormous family of N-heterocyclic compounds that possess a high impact in medicinal chemistry . They have attracted a great deal of attention in material science recently due to their significant photophysical properties . Consequently, various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds . This hopefully could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .

properties

{ "Design of the Synthesis Pathway": "The synthesis of 7-iodopyrazolo[1,5-a]pyrimidine can be achieved through a multi-step process involving the reaction of various starting materials.", "Starting Materials": [ "2-aminopyrazole", "2,4-dichloropyrimidine", "potassium iodide", "copper(I) iodide", "sodium hydride", "dimethylformamide", "acetic acid", "ethanol" ], "Reaction": [ "Step 1: 2-aminopyrazole is reacted with 2,4-dichloropyrimidine in the presence of copper(I) iodide and potassium iodide in dimethylformamide to form 7-chloropyrazolo[1,5-a]pyrimidine.", "Step 2: 7-chloropyrazolo[1,5-a]pyrimidine is treated with sodium iodide in acetone to replace the chlorine atom with an iodine atom, forming 7-iodopyrazolo[1,5-a]pyrimidine.", "Step 3: The final step involves the purification of 7-iodopyrazolo[1,5-a]pyrimidine by recrystallization from ethanol." ] }

CAS RN

2624134-70-7

Product Name

7-iodopyrazolo[1,5-a]pyrimidine

Molecular Formula

C6H4IN3

Molecular Weight

245

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.